An In-depth Technical Guide to 1-(1-Chlorocyclopropyl)ethanone (CAS: 63141-09-3): Synthesis, Reactivity, and Application
An In-depth Technical Guide to 1-(1-Chlorocyclopropyl)ethanone (CAS: 63141-09-3): Synthesis, Reactivity, and Application
This guide provides a comprehensive technical overview of 1-(1-chlorocyclopropyl)ethanone, a pivotal chemical intermediate. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's properties, synthesis, chemical behavior, and analytical characterization, with a focus on the scientific principles and practical methodologies that underpin its application.
Introduction: A Versatile Building Block
1-(1-Chlorocyclopropyl)ethanone, registered under CAS number 63141-09-3, is an organic compound featuring a ketone functional group and a chlorinated cyclopropane ring.[1][2] Its structure, particularly the strained and functionalized three-membered ring, makes it a reactive and valuable intermediate in organic synthesis. While it has applications in the synthesis of various complex molecules, its most notable role is as a key precursor in the production of prothioconazole, a broad-spectrum systemic fungicide used extensively in agriculture to protect crops.[1] The unique combination of the chloro-substituted quaternary carbon on the cyclopropyl ring and the adjacent carbonyl group dictates its reactivity, primarily as an electrophile and a precursor to more complex chlorinated intermediates.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of 1-(1-chlorocyclopropyl)ethanone are summarized below.
| Property | Value | Source(s) |
| CAS Number | 63141-09-3 | [2] |
| Molecular Formula | C₅H₇ClO | [1][2] |
| Molecular Weight | 118.56 g/mol | [2] |
| IUPAC Name | 1-(1-chlorocyclopropyl)ethanone | [2] |
| Synonyms | 1-(1-Chlorocyclopropyl)ethan-1-one, 1-chlorocyclopropyl methyl ketone | [2] |
| Appearance | Liquid | [2][3] |
| Boiling Point | 150.3 °C at 760 mmHg | [3][4] |
| Density | 1.16 g/cm³ | [3][4] |
| SMILES | CC(=O)C1(CC1)Cl | [2] |
| InChIKey | KADOHHPNWMXGNG-UHFFFAOYSA-N | [2] |
Spectroscopic Profile
Analytical characterization is crucial for confirming the identity and purity of 1-(1-chlorocyclopropyl)ethanone.
-
Infrared (IR) Spectroscopy : The IR spectrum is distinguished by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the region of 1700-1725 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) protons and a set of multiplets for the diastereotopic methylene (CH₂) protons of the cyclopropyl ring.
-
¹³C NMR : The carbon NMR spectrum would feature distinct signals for the carbonyl carbon, the quaternary chlorinated carbon of the cyclopropyl ring, the methyl carbon, and the methylene carbons of the ring.
-
-
Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom, with two molecular ion peaks ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio. The fragmentation pattern would likely involve the loss of the acetyl group and cleavage of the cyclopropyl ring.
Synthesis Methodologies: From Concept to Practice
The industrial synthesis of 1-(1-chlorocyclopropyl)ethanone has evolved to favor efficiency, yield, and purity. The predominant method involves the direct chlorination of cyclopropyl methyl ketone.
Rationale for Method Selection
Early synthetic routes often suffered from low yields (around 75%) and the formation of multiple byproducts.[1] Modern advancements have focused on catalytic processes that offer superior control and selectivity. The use of a metallic aluminum catalyst, such as methylaluminum dichloride (MeAlCl₂), in conjunction with chlorine gas has become the preferred industrial method, consistently achieving yields greater than 90%.[1] This catalytic approach enhances the electrophilicity of the chlorine, promoting a more selective reaction at the tertiary carbon of the cyclopropyl ring over the alpha-position of the ketone.
Detailed Synthesis Protocol: Catalytic Chlorination
This protocol describes a lab-scale synthesis of 1-(1-chlorocyclopropyl)ethanone from cyclopropyl methyl ketone.
Materials:
-
Cyclopropyl methyl ketone (1.0 eq)
-
Dichloromethane (or another suitable inert solvent)
-
Methylaluminum dichloride (MeAlCl₂) or a similar metallic aluminum catalyst (e.g., 0.005 eq)
-
Chlorine gas (Cl₂)
-
Nitrogen or Argon gas
-
Apparatus: Jacketed glass reactor with overhead stirrer, gas inlet tube, thermometer, and a gas scrubber system for the effluent chlorine gas.
Procedure:
-
Reactor Setup: Assemble a clean, dry, four-necked flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser connected to a caustic scrubber (e.g., NaOH solution) to neutralize excess chlorine gas.
-
Charging the Reactor: Charge the reactor with cyclopropyl methyl ketone and dichloromethane.
-
Inerting: Purge the system with nitrogen or argon gas.
-
Cooling: Cool the reaction mixture to a temperature between -5 °C and 10 °C using a circulating chiller.[5]
-
Catalyst Addition: Under stirring, add the metallic aluminum catalyst (e.g., MeAlCl₂) to the cooled solution.
-
Chlorination: Begin bubbling chlorine gas through the stirred solution at a controlled rate. Monitor the reaction temperature closely, maintaining it within the specified range.
-
Reaction Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine.
-
Work-up: The reaction mixture is typically worked up by removing the solvent under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation to yield pure 1-(1-chlorocyclopropyl)ethanone.
Synthesis Workflow Diagram
Caption: Workflow for the catalytic synthesis of 1-(1-Chlorocyclopropyl)ethanone.
Chemical Reactivity and Synthetic Applications
The primary utility of 1-(1-chlorocyclopropyl)ethanone is as a stepping stone for more complex molecules. A critical aspect of its chemistry is that it is often an intermediate precursor to a more reactive species, 2-chloro-1-(1-chlorocyclopropyl)ethanone (CAS: 120983-72-4).[6][7]
Further Chlorination: Activating the Molecule
The hydrogens on the methyl group (the α-position to the carbonyl) are acidic and can be readily substituted with chlorine. This subsequent chlorination is often performed to create a more potent electrophilic site for nucleophilic attack.[6][8] The resulting compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone, possesses two reactive chlorine atoms, making it a highly versatile building block.[8]
Reaction: 1-(1-Chlorocyclopropyl)ethanone is stirred in a suitable solvent (e.g., DCM and methanol) and treated with chlorine gas at 0°C to yield 2-chloro-1-(1-chlorocyclopropyl)ethanone.[6][7]
Key Application: Synthesis of a Prothioconazole Intermediate
The most significant industrial application of this chemistry is the synthesis of prothioconazole. The activated intermediate, 2-chloro-1-(1-chlorocyclopropyl)ethanone, undergoes a nucleophilic substitution reaction with 1,2,4-triazole.[9][10] In this reaction, a nitrogen atom from the triazole ring acts as the nucleophile, displacing the α-chloro atom to form 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a direct precursor to the final fungicide.[9][11]
Protocol: N-Alkylation with 1,2,4-Triazole
This protocol describes the synthesis of the prothioconazole intermediate from 2-chloro-1-(1-chlorocyclopropyl)ethanone.
Materials:
-
2-chloro-1-(1-chlorocyclopropyl)ethanone (1.0 eq)
-
1,2,4-triazole (1.0-1.2 eq)
-
An acid-binding agent (e.g., K₂CO₃, Na₂CO₃) (1.0-3.0 eq)[10]
-
Inert organic solvent (e.g., acetonitrile, acetone)[10]
-
Optional: Phase Transfer Catalyst (PTC) to improve reaction rate.
Procedure:
-
Setup: In a flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve 1,2,4-triazole and the acid-binding agent in the chosen solvent.
-
Addition: Slowly add a solution of 2-chloro-1-(1-chlorocyclopropyl)ethanone in the same solvent to the flask at room temperature.[10]
-
Reaction: Heat the mixture to a temperature between 50-70 °C and maintain for several hours (typically 2-16 hours).[10][11] Monitor the reaction by GC or TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting residue can be further purified.
-
Purification: Recrystallization from a suitable solvent system is often used to obtain the pure N-alkylated product with high purity (>99%) and in near-quantitative yield.[9]
Reaction Pathway Diagram
Caption: Key reaction pathway from the title compound to a prothioconazole precursor.
Safety and Handling
1-(1-Chlorocyclopropyl)ethanone is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazards : It is classified as a flammable liquid and vapor (H226). It is also harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[2]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling : Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
The chlorinated intermediate, 2-chloro-1-(1-chlorocyclopropyl)ethanone, is significantly more hazardous, being classified as toxic if swallowed, fatal if inhaled, and causing severe skin burns and eye damage.[12] Extreme caution must be exercised when handling this compound.
Conclusion
1-(1-Chlorocyclopropyl)ethanone is more than just a chemical compound; it is a testament to the enabling power of synthetic intermediates. Its true value is realized in its conversion to more complex and functional molecules, most notably in the agrochemical sector for the synthesis of the fungicide prothioconazole. Understanding its synthesis from cyclopropyl methyl ketone and its subsequent transformation via chlorination and nucleophilic substitution provides chemists with the knowledge to leverage this versatile building block for the development of new and effective chemical products. Proper analytical characterization and strict adherence to safety protocols are paramount for its successful and safe utilization in research and industrial applications.
References
-
Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47. Retrieved from [Link]
-
LookChem. (n.d.). Cas 120983-72-4,Ethanone, 2-chloro-1-(1-chlorocyclopropyl)-. Retrieved from [Link]
-
PubChem. (n.d.). Ethanone, 1-(1-chlorocyclopropyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone. Retrieved from [Link]
- Google Patents. (n.d.). CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.
-
ResearchGate. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Retrieved from [Link]
-
American Elements. (n.d.). 1-(1-chlorocyclopropyl)ethan-1-one. Retrieved from [Link]
- Google Patents. (n.d.). CN110627627A - Preparation method of 1- (1-chlorocyclopropyl) -2- (2-chlorphenyl) ethanone and intermediate thereof.
-
Patsnap. (n.d.). Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Retrieved from [Link]
- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
Sources
- 1. Buy 1-(1-Chlorocyclopropyl)ethanone | 63141-09-3 [smolecule.com]
- 2. Ethanone, 1-(1-chlorocyclopropyl)- | C5H7ClO | CID 13214306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 6. 2-chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4 [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. nbinno.com [nbinno.com]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbook.com [chemicalbook.com]

